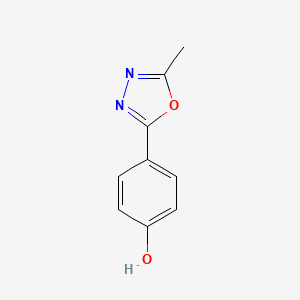

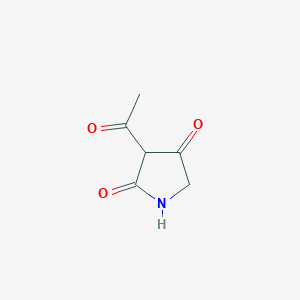

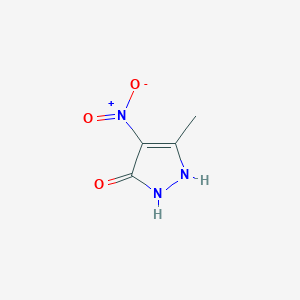

5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields of chemistry and medicine. The specific compound is not directly studied in the provided papers, but related compounds and their properties can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-component reactions that can efficiently construct the pyrazole ring while introducing various substituents. For instance, a four-component domino reaction has been developed to synthesize 5-methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols derivatives, which involves the use of hydrazine hydrate, ethyl acetoacetate, aldehyde, and 3,5-dimethyl-4-nitro-isoxazole with piperidine as a catalyst . Similarly, a three-component reaction has been described for the synthesis of 5-aryl-3-(methylsulfanyl)-1H-pyrazoles, which proceeds in good-to-excellent yields . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, which could be applicable to the synthesis of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic and crystallographic techniques. X-ray diffraction (XRD) is a powerful tool for elucidating the crystal structure, as demonstrated in the study of 1,2-dihydro-5-methyl-2-phenyl-4-(9H-thioxanthen-9-yl)-3H-pyrazol-3-one . Additionally, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize the functional groups and molecular geometry of these compounds . Theoretical calculations, such as density functional theory (DFT), can complement experimental data to provide a comprehensive understanding of the molecular structure .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, the Claisen condensation reaction has been used to synthesize a new pyrazolone compound . The presence of nitro groups in these compounds can also influence their reactivity and the type of reactions they can undergo. The studies provided do not detail specific reactions for 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one, but the general reactivity of pyrazole derivatives can be inferred from related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like nitro groups can affect these properties significantly. For instance, the presence of a nitro group can enhance the compound's polarity and potentially its solubility in polar solvents . The crystal packing and hydrogen bonding patterns observed in related compounds can also provide insights into the solid-state properties and stability of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one .

Scientific Research Applications

Hydrogen Bonding and Molecular Structures

- In studies related to molecular structure, certain derivatives of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one exhibit complex hydrogen bonding patterns. This includes forming hydrogen-bonded sheets or chains of edge-fused rings, which are significant for understanding molecular interactions and electronic structures (Portilla et al., 2007), (Portilla et al., 2007).

Nucleophilic Substitution Reactions

- In chemical synthesis, 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one derivatives participate in nucleophilic substitution reactions. These reactions are crucial for the creation of various chemical compounds, demonstrating the versatility of this molecule in synthetic chemistry (Dalinger et al., 2013).

Application in Synthesis of Antibacterial Agents

- A notable application in medicinal chemistry is the synthesis of novel derivatives for potential antibacterial use. These derivatives are synthesized through multi-component reactions, highlighting the role of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one in the development of new pharmaceutical compounds (Muthineni et al., 2016).

Insights into Tautomerism and Molecular Spectroscopy

- The study of tautomerism in azo dyes involving derivatives of this compound provides insights into the molecular spectroscopy of these substances. Such research is essential for understanding the behavior of azo dyes in various applications, including their use in NMR spectroscopy as reference compounds (Deneva et al., 2019).

Exploration of Intramolecular Hydrogen Bonding

- The investigation of intramolecular hydrogen bonding in pyrazole derivatives, including those of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one, contributes to the understanding of reductive cyclization processes. This research is crucial for developing alternative synthetic methods and for understanding the molecular behavior of these compounds (Szlachcic et al., 2020).

properties

IUPAC Name |

5-methyl-4-nitro-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-2-3(7(9)10)4(8)6-5-2/h1H3,(H2,5,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWHDICGEHGNFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409213 |

Source

|

| Record name | 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one | |

CAS RN |

61885-21-0 |

Source

|

| Record name | NSC291115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)